molecular formula C17H19NO B312210 N-benzyl-2-phenylbutanamide

N-benzyl-2-phenylbutanamide

Cat. No.: B312210
M. Wt: 253.34 g/mol
InChI Key: JNFIUVLYRPGSIT-UHFFFAOYSA-N
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Description

N-Benzyl-2-phenylbutanamide is a tertiary amide characterized by a butanamide backbone substituted with benzyl and phenyl groups. The benzyl and phenyl substituents likely confer steric bulk and modulate electronic properties, influencing reactivity and interactions in chemical or biological systems.

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-benzyl-2-phenylbutanamide

InChI

InChI=1S/C17H19NO/c1-2-16(15-11-7-4-8-12-15)17(19)18-13-14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3,(H,18,19)

InChI Key

JNFIUVLYRPGSIT-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=CC=CC=C2

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Features of N-Benzyl-2-phenylbutanamide and Analogous Compounds
Compound Name Molecular Formula Key Functional Groups Structural Features Applications/Reactivity
N-Benzyl-2-phenylbutanamide (Target) C₁₇H₁₇NO⁺ Amide, benzyl, phenyl Steric hindrance, aryl-rich scaffold Potential catalyst or drug lead
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₁H₁₅NO₂ Amide, hydroxyl, dimethyl N,O-bidentate directing group Metal-catalyzed C–H activation
N-[3-(Benzyloxy)benzyl]-2-butanamine hydrochloride C₁₈H₂₄ClNO Amine (HCl salt), benzyloxy Polar substituent, enhanced solubility Pharmacological modulation
N-{2-[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide C₂₁H₂₂ClN₃O Amide, chlorobenzyl, benzimidazole Heterocyclic integration, halogen Antimicrobial or kinase inhibition
Benzathine benzylpenicillin C₄₈H₅₆N₆O₈S₂ β-lactam, dibenzylethylenediamine Ionic salt, extended-release formulation Antibiotic (long-acting penicillin)

Estimated based on structural analogy; exact data unavailable in evidence.

Key Differences :

  • The target lacks polar groups (e.g., hydroxyl in or benzyloxy in ), likely reducing solubility in polar solvents compared to and .
  • Halogen substituents (e.g., chlorine in ) enhance electrophilicity and biological activity, absent in the target compound.

Physicochemical Properties

  • Solubility :
    • The target’s aryl-rich structure predicts low aqueous solubility, similar to (logP ~3.5 estimated).
    • In contrast, ’s hydrochloride salt and ’s hydroxyl group improve water solubility .
  • Thermal Stability :
    • Amides generally exhibit high melting points (>150°C). The target’s steric bulk may further elevate its melting point compared to (mp 128–130°C) .

Preparation Methods

Reaction Mechanism and Optimization

The boronic acid–DMAPO (4-dimethylaminopyridine N-oxide) cooperative catalysis method is a high-yielding approach for synthesizing N-benzyl-2-phenylbutanamide. This method involves the dehydrative condensation of 2-phenylbutyric acid and benzylamine under azeotropic reflux conditions. Key steps include:

  • Activation of the carboxylic acid : Phenylboronic acid (2 ) forms a boronate ester with 2-phenylbutyric acid, enhancing electrophilicity at the carbonyl carbon.

  • Nucleophilic attack by benzylamine : DMAPO acts as a Lewis base, deprotonating the amine and facilitating amide bond formation.

Table 1: Optimization of Boronic Acid–DMAPO Catalysis

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
12 (5) + DMAPO (5)Fluorobenzene851299
22 (5)Fluorobenzene8524<5
3DMAPO (5)Fluorobenzene8524<5

The synergy between phenylboronic acid and DMAPO is critical, achieving near-quantitative yields under mild conditions. The reaction is scalable, with gram-scale syntheses retaining >90% efficiency.

Boron-Mediated Direct Amidation

Yamamoto’s Arylboronic Acid Catalysis

Yamamoto’s method employs 3,4,5-trifluorobenzeneboronic acid (10 mol%) in toluene under reflux, utilizing molecular sieves for water removal. This approach avoids stoichiometric coupling agents and achieves 93% yield for this compound. The mechanism involves:

  • Formation of a monoacyloxyboronate intermediate.

  • Nucleophilic substitution by benzylamine, followed by boron displacement.

Key Advantages :

  • Tolerance to steric hindrance and electron-deficient amines.

  • No racemization observed with chiral substrates.

Alkylation of Phenylacetamide Derivatives

Haloalkylamine Alkylation

A patent (US4847301) describes the alkylation of N-methyl phenylacetamide with 2-(dimethylamino)ethyl chloride in the presence of a strong base (e.g., NaNH₂) and tetrahydrofuran (THF). The reaction proceeds via enolate formation, followed by nucleophilic attack on the alkyl halide:

ArCH2CO-NHR+Y(CH2)nNR1R2NaNH2,ΔThis compound\text{ArCH}2\text{CO-NHR} + \text{Y(CH}2\text{)}n\text{NR}1\text{R}2 \xrightarrow{\text{NaNH}2, \Delta} \text{this compound}

Optimized Conditions :

  • Base : Sodium amide (1.5 equiv)

  • Solvent : Toluene or THF

  • Temperature : 70–140°C

  • Yield : 75–85%

Solid-Supported Catalytic Methods

Polymer-Bound Phenylboronic Acid Catalysts

A reusable solid-supported catalyst (5a) enables amide synthesis via continuous flow systems. For this compound:

  • Catalyst loading : 0.1 mmol/g

  • Solvent : Toluene

  • Throughput : 57.2 mmol/L with 35% conversion per pass.

Table 2: Flow Reactor Performance

FractionTime (min)Conversion (%)
10–10013
4300–40035
121100–120012

This method reduces waste but requires multiple passes for full conversion.

Comparative Analysis of Methodologies

Table 3: Method Comparison for this compound Synthesis

MethodCatalystTemp (°C)Time (h)Yield (%)AdvantagesLimitations
Boronic Acid–DMAPOPhenylboronic acid + DMAPO851299High yield, scalableRequires azeotropic conditions
Yamamoto’s Boron3,4,5-F₃C₆H₂B(OH)₂1101893No coupling agentsHigh catalyst loading (10 mol%)
HaloalkylamineNaNH₂100680Broad substrate scopeHarsh conditions
Solid-SupportedPolymer-bound boronic acid110235/passReusable catalystLow per-pass yield

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